molecular formula C12H12N2O2 B3163537 (Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide CAS No. 884504-66-9

(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide

Cat. No. B3163537
M. Wt: 216.24 g/mol
InChI Key: WKSSGLYFMZVCIQ-UHFFFAOYSA-N
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Description

“(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” is a compound that has been studied for its structural and vibrational properties . It is related to diacylhydrazines, which can be used as environmentally friendly insecticides and are precursors in the synthesis of electroluminescent devices .


Molecular Structure Analysis

The molecular structure of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” has been analyzed using DFT-B3LYP/6-311G calculations . The analysis showed a good correlation between experimental and calculated bond lengths and vibrational frequencies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” have been analyzed using DFT-B3LYP/6-311G calculations . The analysis revealed details about the compound’s structural and vibrational properties .

Scientific Research Applications

Cancer Therapy Applications

One study discusses the synthesis and biological evaluation of Schiff bases and azetidinones derived from naphthalene, showcasing their potential in antibacterial and antifungal activity. This research indicates the broader applicability of naphthalene derivatives in developing antimicrobial agents, which could be pivotal in cancer therapy by targeting infections in immunocompromised patients (Kumar, S., Kumar, P., & Sati, N., 2012).

Another significant application is seen in the development of naphthalene-based compounds as androgen receptor antagonists, targeting prostate cancer. The E/Z isomerization of these compounds plays a crucial role in their mechanism of action, potentially offering a new avenue for prostate cancer therapy (Blanco, F., Egan, B., & Lloyd, D., 2012).

Molecular Detection and Imaging

Naphthalene-thiophene hybrid molecules have been developed for detecting zinc ions and acetate ions in biological systems, acting as a molecular AND logic gate. This finding is crucial for cellular imaging, allowing for the visualization of zinc ions within cells, which can be instrumental in understanding zinc's role in various biological processes (Karak, D., & Das, S., 2013).

Biochemical Interaction Studies

The inhibition of aminopeptidase N by a novel hydroxamic acid-based inhibitor derived from naphthalene demonstrates the compound's potential in anti-angiogenic activity. This research highlights the applicability of naphthalene derivatives in studying and inhibiting specific biochemical pathways, which could be beneficial in developing new therapies for diseases characterized by abnormal angiogenesis, such as cancer (Lee, J., & Lee, S.-T., 2005).

Future Directions

The future directions for the study of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” could include further exploration of its potential uses in various fields, such as the development of new materials for opto-electronic applications . Additionally, further studies could explore its potential biological activities, as related compounds have shown antimicrobial, antitubercular, and antidiabetic properties .

properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-yloxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSSGLYFMZVCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253329
Record name N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide

CAS RN

884504-66-9
Record name N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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